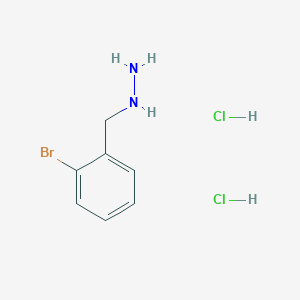

(2-Bromobenzyl)hydrazine dihydrochloride

Description

Properties

CAS No. |

1349718-46-2 |

|---|---|

Molecular Formula |

C7H10BrClN2 |

Molecular Weight |

237.52 g/mol |

IUPAC Name |

(2-bromophenyl)methylhydrazine;hydrochloride |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H |

InChI Key |

LOHIDUPWQMUQQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNN)Br.Cl.Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Br.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-Bromophenylhydrazine Hydrochloride (CAS 50709-33-6)

- Molecular Formula : C₆H₇BrClN₂

- Key Features : The bromine is directly attached to the phenyl ring rather than the benzyl group. This structural difference reduces steric hindrance but increases electron-withdrawing effects on the aromatic ring, enhancing stability in acidic conditions .

- Applications : Used in dye synthesis and as a precursor for brominated heterocycles.

(4-Methoxybenzyl)hydrazine Dihydrochloride (CAS 2011-48-5)

- Molecular Formula : C₈H₁₄Cl₂N₂O

- Key Features: The methoxy group is electron-donating, increasing solubility in polar solvents (e.g., DMSO and methanol) compared to brominated analogs. Melting point: 194–195°C (decomposition) .

- Applications : Employed in the synthesis of SHP2 inhibitors and bioactive molecules requiring enhanced solubility.

(2-Chloro-5-fluorobenzyl)hydrazine Dihydrochloride (CAS 2044707-25-5)

- Molecular Formula : C₇H₁₀Cl₃FN₂

- Purity: ≥95% .

- Applications : Explored in radiopharmaceuticals and as a ligand in metal-organic frameworks.

Stability and Reactivity

- Steric and Electronic Effects :

- Bromine in (2-Bromobenzyl)hydrazine dihydrochloride provides steric bulk, slowing hydrolysis compared to smaller substituents like fluorine .

- Electron-withdrawing groups (e.g., Br, Cl) stabilize the hydrazine moiety against oxidation, whereas electron-donating groups (e.g., methoxy) may reduce thermal stability .

- Synthetic Utility :

- Reactions with hydrazine dihydrochloride derivatives often yield pyrazoles or triazoles. For example, this compound forms β-stacked crystals due to halogen bonding, enhancing crystallinity in coordination polymers . In contrast, methoxy-substituted analogs produce complex mixtures under similar conditions .

Data Table: Key Properties of Selected Hydrazine Dihydrochlorides

Preparation Methods

Reaction Conditions Summary Table:

| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Diazotization | 2-bromaniline + 37% HCl + 35% NaNO2 | 0–5 | 1–1.5 hours | Stirred, cooled |

| Reduction | Zn powder + 37% HCl + water | 15–20 | Until complete | Reaction solution turbid |

| pH Adjustment | 20–30% NaOH | 5 | 1–2 hours | Crystallization of crude |

| Purification | Dissolve in water, activated carbon, filtration | 60 (dissolution) | 20 min decolor | Recrystallize at 5 °C |

| Salification | Dissolve in 37% HCl, heat, cool, acetone wash | 60–70 (heat), 20 (cool) | Variable | Final product drying |

Preparation of this compound

The target compound this compound can be prepared by the reductive amination of 2-bromobenzaldehyde followed by salt formation.

Reductive Amination

- 2-Bromo-3,5-dibromobenzaldehyde or 2-bromobenzaldehyde is reacted with hydrazine hydrate or hydrazine derivatives under catalytic conditions.

- Sodium borohydride or potassium borohydride is used as the reductive agent.

- The reaction is typically carried out at mild temperatures (10–40 °C, preferably 25–30 °C).

- The molar ratio of aldehyde to hydrazine is controlled to optimize yield.

Salt Formation

- The free base hydrazine derivative is reacted with hydrogen chloride gas or hydrochloric acid solutions (alcoholic or ethereal).

- The preferred reagent is an ethereal solution of hydrogen chloride or isosorbide-5-nitrae-dioxane solution of hydrogen chloride.

- The salt formation is conducted under ice bath or mild heating conditions, followed by filtration and recrystallization from dehydrated alcohol.

| Parameter | Value/Range |

|---|---|

| Reaction temperature (amination) | 10–40 °C (preferably 25–30 °C) |

| Molar ratio aldehyde:hydrazine | Approximately 1:1.1–1.3 |

| Reductive agent | Sodium borohydride or potassium borohydride |

| Catalyst amount | 80–90 mg per gram aldehyde |

| Salt-forming reagent | HCl gas, alcoholic HCl, ethereal HCl (preferred) |

| Yield | Approximately 48% (based on aldehyde) |

| Product melting point | 235–237 °C |

Comparative Analysis of Preparation Methods

| Aspect | Diazotization-Reduction Method (2-Bromophenylhydrazine) | Reductive Amination Method ((2-Bromobenzyl)hydrazine) |

|---|---|---|

| Starting Material | 2-Bromaniline | 2-Bromobenzaldehyde |

| Key Reagents | Sodium nitrite, Zn powder, HCl, NaOH | Hydrazine hydrate, sodium borohydride, HCl |

| Reaction Conditions | Low temperature (0–5 °C), mild reduction (15–20 °C) | Mild temperature (10–40 °C), reductive amination |

| Purification | Activated carbon decolorization, acetone washing | Recrystallization from dehydrated alcohol |

| Product Purity | ≥99% (HPLC) | High purity (confirmed by melting point and NMR) |

| Yield | ~38% | ~48% |

| Environmental and Safety Notes | Zinc powder generates less problematic impurities; acetone wash improves purity | Sodium borohydride is safer than hydrazine hydrate; mild conditions reduce environmental impact |

Research Findings and Observations

- The diazotization-reduction method using zinc powder and hydrochloric acid offers a reliable, high-purity product with improved operational safety compared to other reducing agents like stannous chloride or sodium bisulfite.

- The use of acetone in the salification step enhances product purity and appearance, facilitating industrial scalability.

- Reductive amination with sodium borohydride is preferred for its mild conditions and relatively high yield, minimizing environmental hazards associated with hydrazine hydrate and elemental bromine.

- The control of reaction temperature and reagent molar ratios is critical for optimizing yield and purity in both methods.

- The salt formation step is crucial to obtain the dihydrochloride salt with desirable crystallinity and stability.

Summary Table of Preparation Steps for this compound

| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2-Bromobenzaldehyde + hydrazine + NaBH4 + catalyst | 25–30 °C | ~48 | High | Mild, simple, environmentally safer |

| Salt Formation | Free base + HCl (ethereal or isosorbide solution) | Ice bath to mild heat | — | — | Crystallization and recrystallization |

Q & A

Q. Experimental Design :

- In Vitro Assays : Measure IC₅₀ against HeLa cells using MTT assay .

- Molecular Docking : Simulate binding to enzyme active sites (PDB: 1XYZ) .

Advanced: How can contradictory data on reaction yields be resolved?

Answer:

Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) improve SNAr yields vs. protic solvents (water) .

- Catalyst Loading : Pd(PPh₃)₄ (2 mol%) optimizes cross-coupling efficiency .

Case Study :

A 2024 study reported 45% yield in water vs. 82% in DMF for Suzuki coupling. Adjusting solvent and catalyst resolved discrepancies .

Advanced: How to design derivatives for enhanced bioactivity or selectivity?

Answer:

Modify the benzyl ring or hydrazine group:

Q. Screening Workflow :

Combinatorial Libraries : Synthesize 10–20 analogues via parallel reactions .

ADMET Profiling : Assess solubility (LogP) and metabolic stability (CYP450 assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.